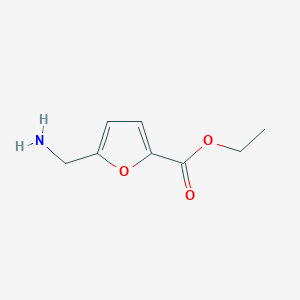

Ethyl 5-(aminomethyl)furan-2-carboxylate

Descripción general

Descripción

Ethyl 5-(aminomethyl)furan-2-carboxylate is a chemical compound with the molecular formula C8H11NO3 It is a derivative of furan, a heterocyclic organic compound, and contains an ethyl ester group, an aminomethyl group, and a carboxylate group

Mecanismo De Acción

Target of Action

Ethyl 5-(aminomethyl)furan-2-carboxylate is a potential monomer for the production of biobased aromatic or semi-aromatic polyamides . The primary targets of this compound are likely to be the enzymes and proteins involved in the synthesis of these polyamides.

Mode of Action

The compound is believed to interact with its targets through a process known as reductive amination . This involves the conversion of a carbonyl group to an amine via an intermediate imine, which is then reduced to give the final amine product .

Biochemical Pathways

The biochemical pathway primarily affected by this compound is the synthesis of biobased aromatic or semi-aromatic polyamides . The compound, derived from biomass, can be converted to 5-(aminomethyl)furan-2-carboxylate (AMFCA) via reductive amination . This AMFCA can then be incorporated into the polyamide structure.

Pharmacokinetics

Given its molecular weight of 20564 , it is likely to have good bioavailability

Result of Action

The result of the action of this compound is the production of biobased aromatic or semi-aromatic polyamides . These polyamides can be used in a variety of applications, including the production of plastics, fibers, and other materials.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the efficiency of the reductive amination process can be affected by the presence of certain catalysts . Additionally, factors such as temperature, pH, and the presence of other chemicals can also influence the compound’s action, efficacy, and stability .

Análisis Bioquímico

Biochemical Properties

It is known that furan derivatives, to which this compound belongs, have a wide range of advantageous biological and pharmacological characteristics .

Molecular Mechanism

It is known that furan derivatives can have various effects at the molecular level, but specific interactions of this compound with biomolecules, enzymes, or gene expression have not been documented .

Temporal Effects in Laboratory Settings

In laboratory settings, Ethyl 5-(aminomethyl)furan-2-carboxylate can be synthesized from biomass-derived 5-formyl-2-furan carboxylic acid (FFCA) via reductive amination . The product’s stability, degradation, and long-term effects on cellular function have not been reported.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-(aminomethyl)furan-2-carboxylate typically involves the reaction of furan derivatives with appropriate reagents. One common method is the reaction of furan-2-carboxylic acid with ethyl chloroformate in the presence of a base, followed by the introduction of an aminomethyl group through reductive amination. The reaction conditions often include the

Actividad Biológica

Ethyl 5-(aminomethyl)furan-2-carboxylate is a furan derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound's unique structure, featuring an aminomethyl group attached to the furan ring, suggests various mechanisms of action that may influence its therapeutic efficacy.

Chemical Structure and Properties

- Molecular Formula : C₈H₁₁N₁O₃

- Molecular Weight : 171.18 g/mol

- CAS Number : 1030012-30-6

This compound is characterized by the presence of a carboxylate group, which is known to participate in various biochemical interactions.

The biological activity of this compound is believed to involve several biochemical pathways:

- Enzyme Inhibition : Furan derivatives have been shown to inhibit certain enzymes, potentially disrupting metabolic pathways in pathogens or cancer cells.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as antifungal activity.

- Cytotoxicity Against Cancer Cells : Research indicates that this compound may exhibit cytotoxic effects on various cancer cell lines, including HeLa cells.

Antimicrobial Activity

A study assessing the antimicrobial properties of various furan derivatives found that this compound showed promising results against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 125 |

| This compound | Escherichia coli | 250 |

| This compound | Candida albicans | 500 |

These findings suggest that the compound possesses moderate to strong antibacterial and antifungal properties.

Cytotoxicity Studies

The cytotoxic effects of this compound were evaluated using MTT assays on HeLa and HepG2 cell lines. The results indicated varying degrees of cytotoxicity:

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa | 62.37 |

| HepG2 | 120.06 |

The IC50 values indicate that the compound has a significant effect on cancer cell viability, particularly in HeLa cells, suggesting potential for further development as an anticancer agent.

Case Studies and Research Findings

- Anticancer Potential : A recent study highlighted the ability of furan derivatives, including this compound, to induce apoptosis in cancer cells through the activation of caspases and modulation of the cell cycle. This suggests a dual mechanism involving both direct cytotoxicity and signaling pathway modulation.

- Synthetic Pathways : Research into synthetic methodologies for producing this compound has been explored, emphasizing greener approaches that utilize biocatalysis. These methods not only enhance yield but also reduce environmental impact, aligning with modern sustainable chemistry practices.

- Structure-Activity Relationship (SAR) : Studies have indicated that modifications to the furan ring or substituents on the aminomethyl group can significantly alter biological activity. This underscores the importance of SAR studies in optimizing the compound's therapeutic potential.

Propiedades

IUPAC Name |

ethyl 5-(aminomethyl)furan-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3/c1-2-11-8(10)7-4-3-6(5-9)12-7/h3-4H,2,5,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSWZGDLAZFBBPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(O1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30340587 | |

| Record name | ethyl 5-(aminomethyl)furan-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30340587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18707-63-6 | |

| Record name | ethyl 5-(aminomethyl)furan-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30340587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.